molecular formula C14H20N2O B1488971 (3-Aminopyrrolidin-1-yl)(4-propylphenyl)methanone CAS No. 1606742-47-5

(3-Aminopyrrolidin-1-yl)(4-propylphenyl)methanone

Cat. No.: B1488971
CAS No.: 1606742-47-5
M. Wt: 232.32 g/mol
InChI Key: FEUJGVNYNQEYGA-UHFFFAOYSA-N
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Description

(3-Aminopyrrolidin-1-yl)(4-propylphenyl)methanone: is a chemical compound with the molecular formula C14H20N2O

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 4-propylbenzaldehyde with 3-aminopyrrolidine under specific conditions. The reaction typically involves the use of a reducing agent such as sodium borohydride to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced through optimized reaction conditions to ensure high yield and purity. This involves the use of advanced chemical reactors and purification techniques to achieve large-scale production.

Chemical Reactions Analysis

(3-Aminopyrrolidin-1-yl)(4-propylphenyl)methanone: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized using oxidizing agents like chromium trioxide to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to produce reduced forms of the compound.

  • Substitution: Nucleophilic substitution reactions can occur, where the compound reacts with nucleophiles under specific conditions.

Common Reagents and Conditions:

  • Oxidation: Chromium trioxide, acidic conditions

  • Reduction: Lithium aluminum hydride, anhydrous ether

  • Substitution: Various nucleophiles, polar aprotic solvents

Major Products Formed:

  • Oxidation: Oxo derivatives

  • Reduction: Reduced forms of the compound

  • Substitution: Substituted derivatives

Scientific Research Applications

(3-Aminopyrrolidin-1-yl)(4-propylphenyl)methanone: has several scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity and interactions with biological targets.

  • Medicine: Explored for its therapeutic potential in drug discovery and development.

  • Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with biological targets such as enzymes and receptors, leading to various biological responses. The exact mechanism of action may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(3-Aminopyrrolidin-1-yl)(4-propylphenyl)methanone: can be compared with other similar compounds, such as 4-aminopyrrolidin-1-yl(3-propylphenyl)methanone and 3-aminopyrrolidin-1-yl(2-propylphenyl)methanone . These compounds share structural similarities but differ in the position of the propyl group on the phenyl ring, which can influence their chemical properties and biological activities.

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Properties

IUPAC Name

(3-aminopyrrolidin-1-yl)-(4-propylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-2-3-11-4-6-12(7-5-11)14(17)16-9-8-13(15)10-16/h4-7,13H,2-3,8-10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUJGVNYNQEYGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)N2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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